molecular formula C20H23FN4O2 B12729586 Oxazolo(5,4-b)pyridin-2(1H)-one, 1-(4-(4-(4-fluorophenyl)-1-piperazinyl)butyl)- CAS No. 162254-23-1

Oxazolo(5,4-b)pyridin-2(1H)-one, 1-(4-(4-(4-fluorophenyl)-1-piperazinyl)butyl)-

Cat. No.: B12729586
CAS No.: 162254-23-1
M. Wt: 370.4 g/mol
InChI Key: NWWIANVERZWOLK-UHFFFAOYSA-N
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Description

Oxazolo(5,4-b)pyridin-2(1H)-one, 1-(4-(4-(4-fluorophenyl)-1-piperazinyl)butyl)- is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes an oxazole ring fused to a pyridine ring, and a piperazine moiety attached to a fluorophenyl group. The presence of these functional groups imparts significant chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Oxazolo(5,4-b)pyridin-2(1H)-one, 1-(4-(4-(4-fluorophenyl)-1-piperazinyl)butyl)- typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of aldehydes, 1,3-cyclodiones, and 5-amino-1-phenyl-pyrazoles in the presence of a catalyst such as pyridine-2-carboxylic acid can yield the desired oxazole-pyridine structure . The reaction conditions often involve moderate temperatures and the use of solvents like ethanol or chloroform.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Catalysts and solvents are carefully selected to optimize the reaction conditions and minimize waste.

Chemical Reactions Analysis

Types of Reactions

Oxazolo(5,4-b)pyridin-2(1H)-one, 1-(4-(4-(4-fluorophenyl)-1-piperazinyl)butyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Ethanol, chloroform, dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Scientific Research Applications

Oxazolo(5,4-b)pyridin-2(1H)-one, 1-(4-(4-(4-fluorophenyl)-1-piperazinyl)butyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Oxazolo(5,4-b)pyridin-2(1H)-one, 1-(4-(4-(4-fluorophenyl)-1-piperazinyl)butyl)- involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain kinases or ion channels, leading to changes in cellular signaling and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Oxazolo(5,4-b)pyridin-2(1H)-one, 1-(4-(4-(4-fluorophenyl)-1-piperazinyl)butyl)- is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.

Properties

CAS No.

162254-23-1

Molecular Formula

C20H23FN4O2

Molecular Weight

370.4 g/mol

IUPAC Name

1-[4-[4-(4-fluorophenyl)piperazin-1-yl]butyl]-[1,3]oxazolo[5,4-b]pyridin-2-one

InChI

InChI=1S/C20H23FN4O2/c21-16-5-7-17(8-6-16)24-14-12-23(13-15-24)10-1-2-11-25-18-4-3-9-22-19(18)27-20(25)26/h3-9H,1-2,10-15H2

InChI Key

NWWIANVERZWOLK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCCCN2C3=C(N=CC=C3)OC2=O)C4=CC=C(C=C4)F

Origin of Product

United States

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